molecular formula C14H11FO2 B7837938 3'-Fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid

3'-Fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B7837938
M. Wt: 230.23 g/mol
InChI Key: AIMIMLFUSQYLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid is a substituted biphenyl derivative characterized by a fluorine atom at the 3' position, a methyl group at the 6 position, and a carboxylic acid group at the 3 position of the biphenyl scaffold. The compound’s structure combines aromaticity with polar functional groups, rendering it useful in pharmaceutical and materials science research. The fluorine atom enhances metabolic stability and influences electronic properties, while the methyl group contributes to steric effects and lipophilicity .

Properties

IUPAC Name

3-(3-fluorophenyl)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-5-6-11(14(16)17)8-13(9)10-3-2-4-12(15)7-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMIMLFUSQYLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3'-Fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, including antibacterial, cytotoxic, and anti-inflammatory activities. The findings are supported by data from various studies and case analyses.

Synthesis and Characterization

The synthesis of 3'-Fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid typically involves the introduction of a fluorine atom at the 3' position of a biphenyl structure, followed by carboxylation at the 3 position. Techniques such as NMR spectroscopy and mass spectrometry are used for structural elucidation.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of carboxylic acids similar to 3'-Fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid. For instance, compounds with similar biphenyl structures have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 8 µg/mL to 64 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMIC (µg/mL)
3'-Fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acidE. coliTBD
Biphenyl derivative AS. aureus8
Biphenyl derivative BE. coli64

Cytotoxic Activity

Cytotoxicity assays have been performed using various cancer cell lines to assess the efficacy of 3'-Fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid. The compound has demonstrated selective cytotoxic effects against tumor cells while showing minimal toxicity towards normal cells.

  • Case Study : In a study involving human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cell lines, the compound exhibited an IC50 value indicating significant cytotoxicity compared to untreated controls .
Cell LineIC50 (µM)
COLO201TBD
4T1TBD

Anti-inflammatory Activity

Research indicates that biphenyl carboxylic acids can exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines. The mechanism often involves modulation of signaling pathways associated with inflammation.

The biological activity of 3'-Fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid may be attributed to its ability to interact with specific biological targets:

  • Target Proteins : Similar compounds have been shown to bind to proteins involved in cell proliferation and apoptosis.
  • Pathways Affected : Inhibition of NF-kB signaling has been noted in related studies, suggesting a potential pathway through which anti-inflammatory effects are mediated .

Scientific Research Applications

Synthetic Methodologies

The synthesis of biphenyl derivatives, including 3'-fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid, has been extensively studied. Recent advancements highlight several synthetic routes:

  • Suzuki-Miyaura Cross-Coupling : This method is widely utilized for constructing biphenyl frameworks. The reaction involves coupling arylboronic acids with halogenated biphenyls in the presence of palladium catalysts. For instance, fluorinated biphenyls can be synthesized by reacting tetrafluoroiodobenzene with various boronic acids under optimized conditions .
  • Palladium-Catalyzed Reactions : The use of palladium complexes has enabled the formation of complex biphenyl structures. Research indicates that employing different ligands can enhance reaction efficiency and yield .
  • Fluorination Techniques : The introduction of fluorine into biphenyl compounds significantly alters their electronic properties, making them suitable for applications in pharmaceuticals and materials science. Fluorinated derivatives exhibit improved metabolic stability and bioactivity .

Biological Activities

The biological significance of 3'-fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid is underscored by its potential pharmacological applications:

  • Anticancer Activity : Biphenyl derivatives have shown promise as anticancer agents due to their ability to inhibit key enzymes involved in tumor growth. For example, modifications to the biphenyl structure can enhance selectivity against cancer cell lines while minimizing toxicity to normal cells .
  • Antimicrobial Properties : Compounds within this class have demonstrated antimicrobial activity against various pathogens. The structural modifications conferred by the fluorine atom can influence the interaction with microbial targets, enhancing efficacy .
  • Drug Development : The incorporation of biphenyl moieties into drug candidates has been a successful strategy in medicinal chemistry. The unique properties of fluorinated biphenyls can improve pharmacokinetic profiles, such as absorption and distribution .

Material Science Applications

In addition to biological applications, 3'-fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid has significant implications in material science:

  • Organic Light Emitting Diodes (OLEDs) : Fluorinated biphenyl compounds are essential components in OLED technology due to their excellent photophysical properties. They serve as emitters or hosts in light-emitting layers, contributing to device efficiency and stability .
  • Liquid Crystals : The rigid structure of biphenyl derivatives makes them suitable for liquid crystal applications. Their unique thermal and optical properties enable their use in display technologies .
  • Organic Semiconductors : Research has explored the use of fluorinated biphenyls as organic semiconductors due to their favorable charge transport properties. These materials are crucial for developing flexible electronics and advanced photovoltaic devices .

Case Studies and Research Findings

Several studies illustrate the diverse applications of 3'-fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid:

StudyFocusFindings
SynthesisDeveloped efficient methods for synthesizing various fluorinated biphenyl derivatives using palladium catalysis.
Anticancer ActivityDemonstrated that specific modifications to biphenyl structures enhance anticancer potency against multiple cell lines.
Material ScienceInvestigated the use of fluorinated biphenyls in OLEDs, showing improved efficiency and stability compared to non-fluorinated counterparts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Substituents CAS Number Key Features
3'-Fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid 3'-F, 6-CH₃, 3-COOH Not explicitly provided Combines fluorine (electron-withdrawing) and methyl (electron-donating) groups for balanced reactivity.
6-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid 6-F, 3'-CH₃, 3-COOH 1261928-43-1 Fluorine at 6-position may alter electronic distribution compared to 3'-F substitution. Methyl at 3' enhances lipophilicity .
5-Fluoro-3′-methyl-[1,1′-biphenyl]-3-carboxylic acid 5-F, 3'-CH₃, 3-COOH 1242336-54-4 Fluorine at 5-position likely reduces ring electron density more significantly than 3'-F, affecting acidity .
6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid 6-F, 3'-CF₃, 3-COOH 1261593-39-8 Trifluoromethyl group at 3' introduces strong electron-withdrawing effects, increasing acidity and steric hindrance .
6-Fluoro-2'-(1-methylethoxy)-[1,1'-biphenyl]-3-carboxylic acid 6-F, 2'-OCH(CH₃)₂, 3-COOH N/A Isopropoxy group at 2' enhances solubility but may reduce metabolic stability due to ether linkage .
2′-(Methylamino)-[1,1′-biphenyl]-3-carboxylic acid 2'-NHCH₃, 3-COOH 1215206-12-4 Methylamino group introduces basicity, enabling salt formation and altering solubility .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (3' or 6 position) increases the carboxylic acid’s acidity (pKa reduction) due to inductive effects. Trifluoromethyl (CF₃) at 3' amplifies this effect further .
  • Steric Effects :

    • Bulkier substituents (e.g., CF₃ at 3') may hinder rotational freedom of the biphenyl rings, affecting binding in biological targets .
    • Smaller groups (e.g., F or CH₃) allow greater conformational flexibility .
  • Solubility: Polar substituents (e.g., -COOH, -NHCH₃) improve aqueous solubility, while non-polar groups (CH₃, CF₃) favor organic solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.